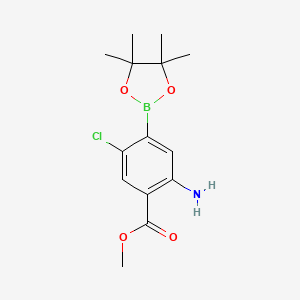

Methyl 2-amino-5-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Description

Methyl 2-amino-5-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a boronate ester derivative characterized by a benzoate core substituted with amino (–NH₂), chloro (–Cl), and a tetramethyl-1,3,2-dioxaborolane group. Its molecular formula is C₁₄H₁₈BClNO₄, with a molecular weight of 327.57 g/mol (calculated). This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in pharmaceutical and materials science for constructing biaryl frameworks . The amino and chloro substituents modulate electronic and steric properties, influencing reactivity and selectivity in catalytic processes.

The tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group enhances stability under ambient conditions compared to free boronic acids, making it advantageous for synthetic applications . Its synthesis typically involves palladium-catalyzed borylation of halogenated precursors or direct functionalization of preformed boronate esters .

Properties

IUPAC Name |

methyl 2-amino-5-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BClNO4/c1-13(2)14(3,4)21-15(20-13)9-7-11(17)8(6-10(9)16)12(18)19-5/h6-7H,17H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAWPCWDBKQRYPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2Cl)C(=O)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-5-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 2-amino-5-chlorobenzoic acid.

Esterification: The carboxylic acid group of 2-amino-5-chlorobenzoic acid is esterified using methanol in the presence of a strong acid catalyst such as sulfuric acid to form methyl 2-amino-5-chlorobenzoate.

Borylation: The esterified product is then subjected to borylation using bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. This step introduces the boronic ester group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to ensure efficient mixing and reaction control.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most prominent reaction, where the boronic ester group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Electrophilic Substitution: The amino and chloro groups on the benzene ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Palladium Catalysts: Palladium(0) complexes such as Pd(PPh3)4 are commonly used in Suzuki-Miyaura coupling reactions.

Bases: Bases like potassium carbonate or sodium hydroxide are used to facilitate the coupling reactions.

Solvents: Organic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are typically employed.

Major Products

The major products formed from these reactions depend on the specific reactants used. For instance, in Suzuki-Miyaura coupling, the product is a biaryl compound, which is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

Methyl 2-amino-5-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a boronic acid ester intermediate that contains a benzene ring. Its molecular weight is approximately 277.13 g/mol. The compound is commonly used in organic synthesis for the formation of complex molecules through cross-coupling reactions, such as the Suzuki-Miyaura coupling. The compound's molecular structure has been confirmed through analytical techniques, including mass spectrometry, carbon-13 nuclear magnetic resonance (13C NMR) spectroscopy, proton nuclear magnetic resonance (1H NMR), and Fourier-transform infrared spectroscopy (FTIR). Density functional theory (DFT) calculations have also been used to investigate the molecular structure.

Scientific Research Applications

this compound has several significant applications in scientific research:

- Building Block in Synthesis This compound is often used as a building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science.

- Suzuki-Miyaura Coupling The compound participates in the Suzuki-Miyaura coupling reaction. It is valued for the reactivity of its boronic ester group, which can participate in various coupling reactions, notably the Suzuki-Miyaura coupling.

- Intermediate in Chemical Reactions this compound is a boronic acid ester intermediate containing a benzene ring.

Mechanism of Action

The mechanism of action of Methyl 2-amino-5-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate primarily involves its role as a boronic ester in cross-coupling reactions. The boronic ester group facilitates the formation of carbon-carbon bonds through a series of steps:

Transmetalation: The boronic ester transfers its organic group to the palladium catalyst.

Reductive Elimination: The palladium catalyst then facilitates the coupling of the organic group with an aryl or vinyl halide, forming a new carbon-carbon bond.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares the target compound with structurally analogous boronate esters:

Reactivity in Suzuki-Miyaura Coupling

The amino group in the target compound acts as an electron-donating substituent, increasing electron density at the para position (relative to the boronate group), which accelerates transmetalation in Suzuki reactions. However, steric hindrance from the tetramethyl-dioxaborolane and chloro groups can reduce coupling efficiency with bulky aryl halides . In contrast:

- Fluoro- and chloro-substituted analogs (e.g., CAS 23777-39-9) exhibit lower electron density, leading to slower reaction rates but higher selectivity for electron-deficient partners .

- Hydroxy-substituted derivatives (e.g., CAS 1004294-79-4) are susceptible to side reactions, such as oxidation or protodeboronation, under basic conditions .

Research Findings and Case Studies

Computational Insights

Density Functional Theory (DFT) studies on methyl 3-fluoro-5-(tetramethyl-dioxaborolan-2-yl)benzoate (CAS 1698027-36-9) reveal that electron-withdrawing groups (–F) reduce the boron center’s Lewis acidity, lowering transmetalation efficiency by ~30% compared to the amino-substituted target compound .

Biological Activity

Methyl 2-amino-5-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is an organic compound classified as a boronic acid derivative. Its unique structural features, including the presence of an amino group and a tetramethyl-1,3,2-dioxaborolan-2-yl moiety, suggest potential applications in medicinal chemistry and organic synthesis. This article provides a comprehensive overview of the biological activity associated with this compound, drawing from various research findings and case studies.

- Molecular Formula : C14H19BClNO4

- Molecular Weight : Approximately 320.75 g/mol

- CAS Number : 2377611-97-5

Synthesis

The synthesis of this compound involves multiple steps that may vary based on laboratory conditions. The compound is synthesized through reactions involving boronic acids and amines, typically yielding high purity (>98%) products suitable for further biological testing .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activities. For example, benzo[b]furan derivatives have shown promising results against various cancer cell lines. A study highlighted the antiproliferative effects of these derivatives, demonstrating their potential in targeting tumor cells effectively .

| Compound | Cancer Type | IC50 (µM) | Selectivity Ratio |

|---|---|---|---|

| Compound A | Colorectal adenocarcinoma | 0.24 | 2.9 |

| Compound B | Breast adenocarcinoma | 5.8 | 4.4 |

| Compound C | Breast carcinoma | 0.34 | 3.5 |

These findings suggest that this compound may possess similar properties due to its structural similarities with other active compounds.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with key cellular pathways involved in cancer progression and inflammation. Specifically, compounds containing boron have been noted to enhance reaction rates and selectivity in catalytic processes relevant to drug development.

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of this compound against various human cancer cell lines. These studies typically measure cell viability and proliferation rates in response to different concentrations of the compound.

In Vivo Studies

While in vitro studies provide initial insights into the compound's efficacy, in vivo studies are essential for understanding its therapeutic potential. Preliminary results indicate that similar boron-containing compounds can modulate inflammatory responses and exhibit cytotoxic effects on tumor cells in animal models .

Q & A

Q. Key Variables :

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(dppf)Cl₂ | DMF | 80 | 65–75 | |

| Pd(PPh₃)₄ | THF | 70 | 50–60 | |

| Note : Amino and chloro groups may require protection (e.g., Boc for -NH₂) to prevent side reactions. |

How should researchers assess the purity and structural integrity of this compound?

Basic

Use a combination of:

- HPLC : C18 column, acetonitrile/water (0.1% TFA) gradient; retention time compared to standards .

- NMR :

- Mass Spectrometry : Exact mass (e.g., 314.0822 for [M+H]⁺) using high-resolution MS (HRMS-ESI) .

What are the optimal storage conditions to prevent decomposition?

Q. Basic

- Temperature : Store at 0–6°C in airtight containers to minimize hydrolysis of the boronate ester .

- Solvent : Dissolve in dry DMSO or THF under inert gas (N₂/Ar) to reduce moisture exposure .

- Stability : Monitor via periodic NMR; degradation manifests as boronic acid peaks (~7 ppm in ¹H NMR) .

Which crystallographic methods are suitable for confirming the compound’s structure?

Q. Advanced

- Single-crystal X-ray diffraction (SC-XRD) : Use SHELXL for refinement. Key parameters:

- Challenges : Crystallization may require slow evaporation from EtOAc/hexane. The amino group can form hydrogen bonds, influencing packing .

How do the chloro and amino substituents influence reactivity in cross-coupling reactions?

Q. Advanced

- Electronic Effects :

- Amino group (-NH₂) : Electron-donating, activates the ring for electrophilic substitution but may compete as a directing group. Use protecting groups (e.g., acetyl) to mitigate .

- Chloro group (-Cl) : Electron-withdrawing, reduces electron density at the para position, directing coupling to the boronate-bearing carbon.

- Hardness Parameters : Calculated η (absolute hardness) predicts reactivity sites. Lower η at the boronate carbon enhances nucleophilic attack .

How can researchers resolve contradictions in spectroscopic data?

Q. Advanced

- Multi-technique validation : Cross-check NMR (e.g., DEPT-135 for quaternary carbons) with IR (C=O stretch ~1700 cm⁻¹) and XRD .

- Dynamic NMR : For rotamers (e.g., hindered rotation in dioxaborolane), use variable-temperature NMR to resolve splitting .

What strategies improve regioselectivity in further functionalization?

Q. Advanced

- Directed ortho-metalation : Use the amino group to direct lithiation (e.g., LDA at -78°C) for halogenation or sulfonation .

- Protection-Deprotection : Boc-protect -NH₂ to prevent undesired coordination in Pd-catalyzed reactions .

How can computational modeling predict electronic effects on reaction pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.